(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives of octahydrocyclopenta[b]pyrrole has been documented through various methods. For instance, 6a-hydroxy- and 6a-methoxy-derivatives of octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylate were synthesized from oxalylation of enamine, followed by nucleophilic addition to unstable N-acyliminium, leading to stable adducts (Seo Won-Jun et al., 1994). Additionally, octahydropyrano[3,2-b]pyrrole derivatives from D-mannose have been developed for their utility in synthesizing aeruginosin analogs and other biologically active molecules, highlighting the influence of stereochemistry on biological activities (Jean-Rene Ella-Menye, Xiaoping Nie, Guijun Wang, 2008).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of these compounds. The studies often involve detailed NMR, X-ray crystallography, and computational methods to elucidate the configurations, conformations, and stereochemistry of synthesized compounds. While specific studies on the molecular structure of "(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid" are not highlighted, the methodologies applied in the synthesis papers imply a thorough investigation into molecular structures to validate the synthesis outcomes and theoretical predictions.
Chemical Reactions and Properties
The chemical reactivity and properties of octahydrocyclopenta[b]pyrrole derivatives have been explored through various chemical reactions. For example, selective synthesis techniques have been developed to obtain specific aryl derivatives of octahydrocyclopenta[b]pyrroles, demonstrating the compounds' versatility in synthetic chemistry (J. Ney, J. Wolfe, 2005). These compounds have been utilized in reactions that showcase their potential in forming complex molecular structures with significant biological relevance.
Scientific Research Applications
Field
Application Summary
“(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” is used in the production of Ramipril, a drug used to treat high blood pressure, heart failure, and to increase survival after a heart attack .
Methods of Application
The production process is enantioselective, meaning it produces a specific enantiomer or stereoisomer of the compound .
Results or Outcomes
The process results in the production of Ramipril, a valuable pharmaceutical compound .
Organic Chemistry Applications
Field
Application Summary
“(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” is a type of pyrrole, a class of organic compounds. Pyrroles are used in the synthesis of a wide variety of useful compounds, including pharmaceuticals and polymers .
Methods of Application
Various methods are used to synthesize and modify pyrroles, including condensation reactions, metal-catalyzed conversions, and oxidative coupling .
Results or Outcomes
These methods result in the production of a wide variety of pyrrole derivatives, which have many uses in different fields .
Synthesis of N-substituted Pyrroles
Field
Application Summary
“(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” can be used in the synthesis of N-substituted pyrroles. This process involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Methods of Application
The synthesis involves condensation reactions, metal-catalyzed conversions, and oxidative coupling .
Results or Outcomes
The process results in the production of N-substituted pyrroles, which have many uses in different fields .
Synthesis of N-acylpyrroles
Field
Application Summary
“(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” can be used in the synthesis of N-acylpyrroles. This process involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Methods of Application
The synthesis involves condensation reactions, metal-catalyzed conversions, and oxidative coupling .
Results or Outcomes
The process results in the production of N-acylpyrroles, which have many uses in different fields .
Synthesis of N-Sulfonylpyrroles
Field
Application Summary
“(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” can be used in the synthesis of N-sulfonylpyrroles. This process involves olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization in the presence of the ruthenium Grubbs catalyst and a suitable copper catalyst .
Methods of Application
The synthesis involves olefin ring-closing metathesis and oxidative aromatization .
Results or Outcomes
The process results in the production of N-sulfonylpyrroles, which have many uses in different fields .
Synthesis of Poly(pyrrole-2-carboxylic acid) Particles
Field
Application Summary
“(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” can be used in the synthesis of poly(pyrrole-2-carboxylic acid) (PCPy) particles. This process involves the polymerization of pyrrole-2-carboxylic acid initiated by the oxidant hydrogen peroxide resulting from the redox enzyme glucose oxidase .
Methods of Application
The synthesis involves enzymatic catalysis and polymerization .
Results or Outcomes
The process results in the production of PCPy particles, which are dispersed in a water–ethanol medium .
properties
IUPAC Name |
(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHKEWIEKYQINX-ACZMJKKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@H](N[C@H]2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50911157 | |
Record name | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50911157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
CAS RN |
109428-53-7 | |
Record name | 2-Azabicyclo(3.3.0)octane-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109428537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50911157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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